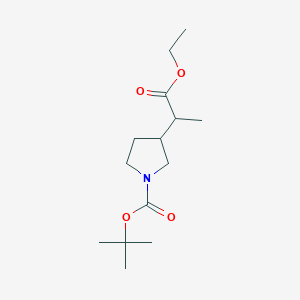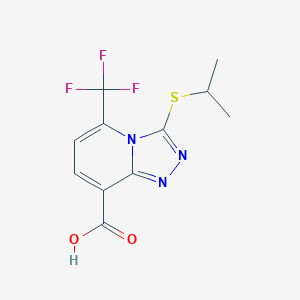
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide, also known as HMBiX, is a synthetic compound that has been widely studied for its potential applications in various fields of scientific research. HMBiX is a derivative of beta-hydroxy-beta-methylbutyrate (HMB), a naturally occurring metabolite of the amino acid leucine. HMBiX has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood, but it is thought to act through a variety of pathways. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, this compound has been shown to inhibit the activity of the enzyme farnesyltransferase, which is involved in the growth and proliferation of cancer cells. In drug discovery, this compound has been used as a scaffold to develop new compounds with improved binding affinity and selectivity for specific targets.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. In neuroscience, this compound has been shown to protect against oxidative stress and inflammation, which are thought to contribute to the development of neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of farnesyltransferase. In drug discovery, this compound has been used as a scaffold to develop new compounds with improved binding affinity and selectivity for specific targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Another advantage is its versatility, as it can be used in a variety of scientific research fields. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide. In neuroscience, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound as a chemotherapeutic agent. In drug discovery, further studies are needed to develop new compounds based on the this compound scaffold with improved efficacy and safety profiles. Overall, this compound holds great promise as a versatile compound with potential applications in a variety of scientific research fields.
Métodos De Síntesis
The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide involves a multi-step process that begins with the reaction of isoxazole-3-carboxylic acid with thionyl chloride to form isoxazol-3-yl chloride. This intermediate is then reacted with 2-hydroxy-2-methyl-4-phenylbutyric acid to form this compound. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(isoxazol-3-yl)oxalamide has been studied extensively for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, making it a potential chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-16(22,9-7-12-5-3-2-4-6-12)11-17-14(20)15(21)18-13-8-10-23-19-13/h2-6,8,10,22H,7,9,11H2,1H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAGJXMUBWIVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(1R,3R)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B2622351.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2622355.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)

![2-Chloro-1-(7-oxa-12-azadispiro[2.0.54.33]dodecan-12-yl)ethanone](/img/structure/B2622361.png)
![N-(2-ethoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2622364.png)
![2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2622366.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2622367.png)
![2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622368.png)